
N-(3-Aminophenyl)-2-(4-chlorophenyl)acetamide
Vue d'ensemble
Description
N-(3-Aminophenyl)-2-(4-chlorophenyl)acetamide (NAPCA) is an organic compound belonging to the group of amides. It is a white crystalline solid, soluble in water and organic solvents, and is used in a variety of scientific and industrial applications. NAPCA is a versatile compound with a wide range of applications in chemical synthesis and research.
Applications De Recherche Scientifique
Anticancer Properties
N-(3-Aminophenyl)-2-(4-chlorophenyl)acetamide and its derivatives show significant promise in cancer research. Several studies have synthesized and evaluated compounds with a similar structure for their potential anticancer activity. For example, Sharma et al. (2018) synthesized a related compound and confirmed its anticancer activity through in silico modeling, targeting the VEGFr receptor (Sharma et al., 2018). Additionally, Yurttaş et al. (2015) created derivatives bearing different heterocyclic rings and screened them for antitumor activity against human tumor cell lines (Yurttaş, Tay, & Demirayak, 2015).
Antibacterial and Antimicrobial Activity
Some derivatives of N-(3-Aminophenyl)-2-(4-chlorophenyl)acetamide have been explored for their antimicrobial properties. Mistry et al. (2009) synthesized novel thiazolidinone and acetidinone derivatives and screened them for antimicrobial activity (Mistry, Desai, & Intwala, 2009). Desai et al. (2008) also synthesized and evaluated similar compounds for their antibacterial activity against various bacteria, including gram-positive and gram-negative strains (Desai, Shah, Bhavsar, & Saxena, 2008).
CNS Depressant Activity
Compounds structurally related to N-(3-Aminophenyl)-2-(4-chlorophenyl)acetamide have been assessed for their central nervous system (CNS) depressant activity. Bhattacharjee et al. (2011) synthesized a compound using a similar structure and screened it for CNS depressant activity (Bhattacharjee, Saravanan, & Mohan, 2011).
Molecular Docking Studies
Molecular docking studies have been conducted on compounds with structures akin to N-(3-Aminophenyl)-2-(4-chlorophenyl)acetamide to understand their potential interactions with biological targets. Jenepha Mary et al. (2022) characterized an antiviral active molecule similar to N-(3-Aminophenyl)-2-(4-chlorophenyl)acetamide using vibrational spectroscopy and molecular docking (Jenepha Mary, Pradhan, & James, 2022).
Propriétés
IUPAC Name |
N-(3-aminophenyl)-2-(4-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c15-11-6-4-10(5-7-11)8-14(18)17-13-3-1-2-12(16)9-13/h1-7,9H,8,16H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYSGYRAOQHXSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Aminophenyl)-2-(4-chlorophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-amine](/img/structure/B3072640.png)
![[1-(3-Fluoro-4-methoxyphenyl)ethyl]methylamine](/img/structure/B3072644.png)
![2-[(Cyclopropylcarbonyl)amino]-5-methylbenzoic acid](/img/structure/B3072649.png)

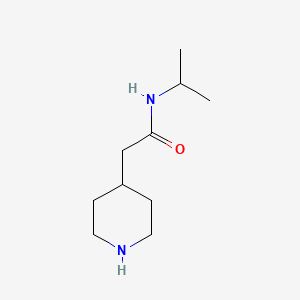

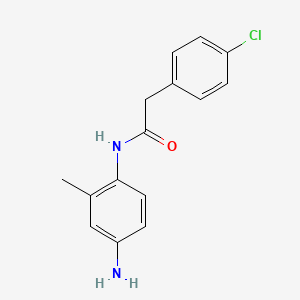
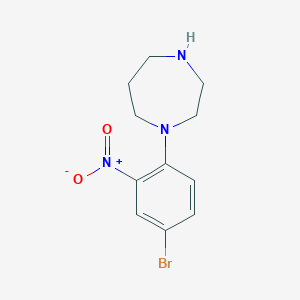
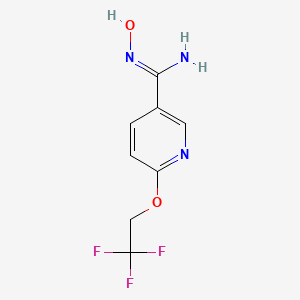
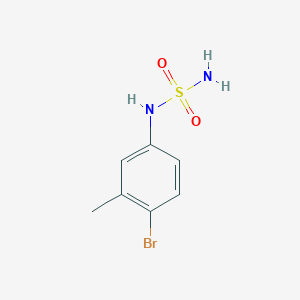
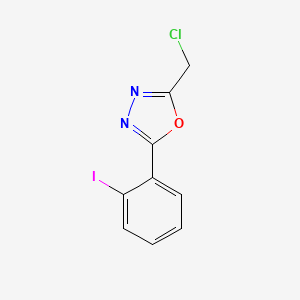
![4-[(4-Ethyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid](/img/structure/B3072704.png)
